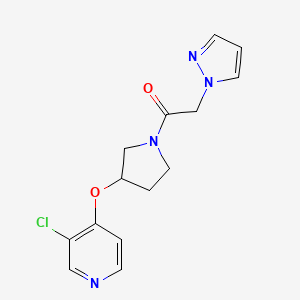

1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

The compound 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone features a pyrrolidine ring substituted with a 3-chloropyridin-4-yloxy group, connected via an ethanone bridge to a 1H-pyrazole moiety. This structure combines heterocyclic elements known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties. The 3-chloropyridine group may enhance binding to biological targets through halogen interactions, while the pyrazole and pyrrolidine moieties contribute to solubility and conformational flexibility .

Properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2/c15-12-8-16-5-2-13(12)21-11-3-7-18(9-11)14(20)10-19-6-1-4-17-19/h1-2,4-6,8,11H,3,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUCPMBARGWNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the chloropyridine group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a suitable nucleophile.

Attachment of the pyrazole moiety: This can be done through condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyridine and pyrazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

Medicinal Chemistry

1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone serves as a scaffold for the design of biologically active compounds. Its structural diversity allows researchers to modify it for targeting specific receptors or enzymes, making it valuable in drug discovery efforts.

Case Study: Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapeutics. The mechanism involves interaction with cellular targets that regulate cell growth and apoptosis.

Biological Studies

The compound is utilized in biological research to explore its interactions with macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and inform the development of new therapeutic agents.

Case Study: Protein Interaction Studies

Investigations into how 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone interacts with specific enzymes have revealed its potential as an inhibitor. This property is crucial for developing drugs that target enzyme-mediated pathways in diseases.

Industrial Applications

In addition to its medicinal uses, this compound can serve as an intermediate in the synthesis of more complex chemical entities used across various industries. Its unique functional groups make it suitable for applications in agrochemicals, materials science, and other chemical manufacturing processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, it is beneficial to compare it with structurally related compounds:

| Compound Name | Notable Features |

|---|---|

| 1-(3-Pyridinyloxy)-2-pyrrolidinone | Lacks chlorine substitution; different activity profile |

| 4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Contains a benzamide structure; varied reactivity |

| 2-Amino-N-(pyridin-4-yloxy)-acetamide | Features an amino group; potential for different interactions |

This comparison highlights how the chlorinated pyridine and pyrrolidine structures in the compound contribute to distinct biological activities not found in other similar compounds.

Mechanism of Action

The mechanism of action of 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Pyrrolidine/Pyrazole-Containing Kinase Inhibitors

Example Compound :

5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine ()

- Structural Differences: Replaces the ethanone bridge with a pyrazolo[1,5-a]pyrimidine core and incorporates a difluorophenyl group.

- Functional Impact: The difluorophenyl group enhances lipophilicity and kinase selectivity, while the pyrimidine core allows π-π stacking in ATP-binding pockets. In contrast, the target compound’s ethanone linker may improve metabolic stability compared to rigid fused-ring systems .

- Biological Activity : Acts as a TRK kinase inhibitor (IC₅₀ ~10 nM for TRKA), whereas the target compound’s activity remains uncharacterized in the provided evidence.

Piperazine/Pyrazole Hybrids

Example Compound: 1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone ()

- Structural Differences : Substitutes pyrrolidine with a piperazine ring and introduces an imidazole-pyridinylpyrazole system.

- The imidazole-pyridinylpyrazole moiety may engage in hydrogen bonding, unlike the target compound’s simpler pyrazole .

Spectroscopic Data

Key Observations :

- The target compound’s carbonyl stretch is expected at ~1700 cm⁻¹, similar to 7b’s 1720 cm⁻¹.

- Pyrazole proton signals (δ 7.5–8.2) are conserved across analogs, but substituents like pyrimidine (δ 8.9 in 10) introduce distinct shifts .

Biological Activity

1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic compound that incorporates multiple bioactive moieties, including a chloropyridine, a pyrrolidine, and a pyrazole structure. This combination suggests potential pharmacological activities, making it an interesting candidate for medicinal chemistry research.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClN4O2 |

| Molecular Weight | 388.9 g/mol |

| Structure | Structure |

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. A study focused on derivatives of pyrazole, including those related to 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, demonstrated promising antiproliferative activity against various cancer cell lines, particularly breast cancer (MCF7 cells). The study reported IC50 values as low as 3.3 mM, indicating effective cytotoxicity and potential for inducing apoptosis in cancer cells .

The proposed mechanism of action for compounds like 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone includes:

- Cell Cycle Arrest : Inducing cell cycle arrest at the EGFR phase, leading to apoptosis.

- Targeting Specific Pathways : Interacting with key cellular pathways involved in cancer proliferation and survival.

Interaction Studies

Initial findings suggest that this compound may interact with viral proteins or cellular receptors, hinting at potential antiviral properties. Further studies involving molecular docking simulations are recommended to elucidate these interactions and characterize the binding affinities with target proteins .

Comparative Analysis with Similar Compounds

The unique structure of 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone allows for comparison with other structurally similar compounds:

| Compound Name | Notable Features |

|---|---|

| 1-(3-Pyridinyloxy)-2-pyrrolidinone | Lacks chlorine substitution; different biological activity |

| 4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Contains a benzamide structure; different reactivity profile |

| 2-Amino-N-(pyridin-4-yloxy)-acetamide | Features an amino group; potential for different interactions |

The distinct combination of chlorinated pyridine and pyrrolidine structures in this compound suggests unique biological activities compared to its analogs.

Case Studies and Research Findings

A comprehensive review of literature reveals that pyrazole derivatives have been extensively studied for their diverse biological activities, including:

- Antiviral : Some derivatives exhibit antiviral properties against various viruses.

- Anti-inflammatory : Inhibition of inflammatory pathways has been noted in several studies.

- Antimicrobial : Certain compounds have shown effectiveness against bacterial infections.

These findings underline the importance of further exploring the biological activity of 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone within these contexts .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolidine-pyrazole-pyridinyl ether scaffold in this compound?

Answer: The core structure requires multi-step functionalization:

- Step 1: Introduce the pyridinyl ether via nucleophilic aromatic substitution (SNAr) using 3-chloro-4-hydroxypyridine and a pyrrolidine derivative under basic conditions (e.g., NaH or K2CO3 in DMF) .

- Step 2: Couple the pyrazole moiety via alkylation or condensation. For example, react 1H-pyrazole with a bromo- or chloro-ethanone intermediate in the presence of a base like potassium carbonate in DMF .

- Step 3: Optimize yields by controlling reaction times (2–30 hours) and temperatures (reflux or 50–80°C), as seen in analogous pyrazole-pyrrolidine syntheses .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) to determine bond angles, torsional strain in the pyrrolidine ring, and spatial arrangement of the pyridinyl ether .

- Key Parameters: Monitor dihedral angles between the pyrazole and pyridinyl rings; deviations >10° may indicate conformational flexibility.

- Validation: Cross-reference with computational models (DFT) to confirm stability of observed conformers .

Advanced Research Questions

Q. What experimental and computational methods are suitable for analyzing the compound’s potential as a kinase inhibitor?

Answer:

- In Silico Screening: Perform molecular docking (AutoDock Vina, Schrödinger) against TRK kinase domains (PDB: 6KCC) to assess binding affinity. Prioritize residues like Leu657 and Glu560 for hydrogen bonding with the pyridinyl ether .

- In Vitro Assays: Use MTS-based cytotoxicity screening in neuroblastoma (e.g., SH-SY5Y) or fibroblast cell lines. Compare IC50 values with positive controls (e.g., entrectinib) .

- SAR Analysis: Modify the pyrazole substituents (e.g., nitro or methyl groups) and quantify changes in inhibitory activity .

Q. How can conflicting cytotoxicity data from different cell lines be systematically addressed?

Answer:

- Hypothesis Testing: Evaluate whether discrepancies arise from cell-specific uptake (e.g., via LC-MS quantification of intracellular compound levels) or metabolic stability (e.g., microsomal assays) .

- Control Experiments: Include parallel assays with known efflux pump inhibitors (e.g., verapamil) to rule out transporter-mediated resistance .

- Data Normalization: Express results as fold-changes relative to baseline apoptosis markers (e.g., caspase-3 activation) to account for lineage-specific variability .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation: Screen hydrochloride or phosphate salts via pH-dependent solubility assays. For example, dissolve 10 mg/mL in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyloxymethyl esters) at the ethanone moiety to enhance membrane permeability .

- Nanoparticle Encapsulation: Use PLGA-based nanoparticles (70–100 nm) to improve plasma half-life, as demonstrated for analogous pyrazole derivatives .

Q. Data Contradiction and Validation

Q. How should researchers reconcile divergent NMR spectral data for pyrazole-containing analogs?

Answer:

- Artifact Identification: Check for solvent peaks (e.g., DMSO-d6 at 2.50 ppm) or rotameric splitting in the pyrrolidine ring protons (δ 3.5–4.0 ppm) .

- Dynamic Effects: Variable-temperature NMR (25–60°C) can reveal conformational exchange broadening in the pyridinyl ether region .

- Crystallographic Validation: Compare NMR-derived torsional angles with SXRD data to confirm static vs. dynamic structures .

Q. Methodological Tables

Q. Table 1. Representative Crystallization Conditions for Analogous Compounds

Q. Table 2. Cytotoxicity Data for Pyrazole Derivatives

| Cell Line | IC50 (µM) | 95% CI | Reference Compound |

|---|---|---|---|

| SH-SY5Y | 12.3 | 10.1–14.8 | Doxorubicin (0.5) |

| NIH/3T3 | >50 | N/A | Cisplatin (2.1) |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.